molecular formula C12H16N2O3S B2747096 N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 920239-28-7

N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No. B2747096
CAS RN: 920239-28-7
M. Wt: 268.33
InChI Key: KAGHRYGFVOUYGO-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. MET is a small molecule with a molecular weight of 305.4 g/mol and a chemical formula of C15H18N2O3S.

Scientific Research Applications

Synthesis and Molecular Structure

  • A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides offers a one-pot synthetic approach, applicable to the synthesis of anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, presenting a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Electrocatalytic Applications

  • Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and related N-Oxyl species are reviewed for their electrochemical properties and use in electrosynthetic reactions. N-Oxyl compounds undergo facile redox reactions at electrode surfaces, mediating a wide range of electrosynthetic reactions and providing insights into the structural properties and mechanisms of chemical and electrochemical catalysis (Nutting, Rafiee, & Stahl, 2018).

Photophysical and Optoelectronic Properties

  • The electronic properties of neutral and charged two-photon absorbing squaraines for fluorescence bioimaging application were analyzed. These compounds exhibit significant two-photon absorption cross sections, suggesting their potential as fluorescent probes for bioimaging (Chang et al., 2019).

Crystallization and Material Properties

  • The effect of thermal history on the fast crystallization of Poly(l-Lactide) with soluble-type nucleators and shear flow was investigated, revealing that N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) significantly promotes the crystallization process of PLLA/OXA samples under shear flow (Shen et al., 2016).

Nonlinear Optical Properties

  • New organotellurium compounds containing azomethine and azo groups under continuous wave (CW) laser illumination were synthesized, and their nonlinear optical (NLO) properties were studied. These compounds exhibit self-defocusing nonlinearity and good optical power limiting, suggesting their potential for NLO applications (Saadon, Ali, & Al-Fregi, 2014).

Mechanism of Action

Mode of Action

Similar compounds have been shown to inhibit dna synthesis and induce apoptosis .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to accurately summarize the biochemical pathways affected by N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide. Based on its structural similarity to other purine nucleoside analogs, it may impact pathways related to dna synthesis and cell death .

Result of Action

Similar compounds have been shown to have antitumor activity, potentially through the inhibition of dna synthesis and induction of apoptosis .

properties

IUPAC Name

N-(2-methoxyethyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-17-7-6-13-11(15)12(16)14-9-4-3-5-10(8-9)18-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGHRYGFVOUYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide

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